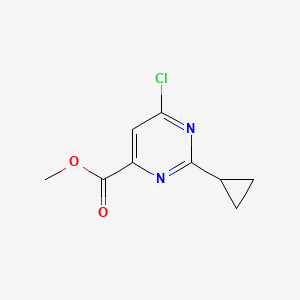

Methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-14-9(13)6-4-7(10)12-8(11-6)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCBWJISCWBBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=N1)C2CC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropylamidine-Mediated Cyclization

A prominent method involves the reaction of a β-ketoester with cyclopropylamidine hydrochloride under basic conditions. For instance, methyl 3-oxo-3-ethoxypropanoate can undergo cyclization with cyclopropylamidine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield methyl 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylate. This intermediate is subsequently chlorinated at position 6 using phosphorus oxychloride (POCl₃) under reflux conditions.

Reaction Conditions:

- Cyclization: Ethanol solvent, 0°C to room temperature, 12 hours.

- Chlorination: POCl₃, reflux (110°C), 1 hour.

This method mirrors the synthesis of related pyrimidine derivatives described in studies on CXCR4 antagonists. The cyclopropyl group is introduced during ring formation, ensuring regioselectivity at position 2.

Chlorination Techniques for Pyrimidine Derivatives

Chlorination at position 6 is typically achieved using POCl₃, a versatile reagent for replacing hydroxyl groups with chlorine.

Direct Chlorination of Hydroxypyrimidine Intermediates

The hydroxyl group at position 6 in methyl 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylate is replaced by chlorine via treatment with excess POCl₃. This reaction proceeds through a nucleophilic substitution mechanism, facilitated by the electron-withdrawing effect of the pyrimidine ring.

Key Data:

- Yield: ~85–90% (estimated from analogous reactions).

- Purity: >95% after recrystallization from hexane/ethyl acetate.

Esterification Methods

The methyl ester group at position 4 can be introduced either early or late in the synthesis, depending on the stability of intermediates.

Direct Esterification of Carboxylic Acids

If the synthetic route begins with a carboxylic acid precursor (e.g., 6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid), esterification is achieved using thionyl chloride (SOCl₂) to form the acyl chloride, followed by treatment with methanol.

Reaction Steps:

- Acyl Chloride Formation: 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid + SOCl₂ → 6-Chloro-2-cyclopropylpyrimidine-4-carbonyl chloride.

- Esterification: Acyl chloride + methanol → this compound.

Conditions:

- SOCl₂: Reflux, 2 hours.

- Methanol: Room temperature, 1 hour.

Transesterification from Ethyl Esters

Ethyl esters (e.g., ethyl 2-cyclopropylpyrimidine-4-carboxylate) can be converted to methyl esters via acid-catalyzed transesterification. For example, heating the ethyl ester with methanol and sulfuric acid yields the methyl ester.

Alternative Routes: Nucleophilic Substitution

An alternative approach involves substituting a chlorine atom in a dichloropyrimidine precursor with a cyclopropyl group.

Substitution on Dichloropyrimidine Carboxylates

Methyl 2,6-dichloropyrimidine-4-carboxylate reacts with cyclopropylamine in the presence of cesium carbonate (Cs₂CO₃) and a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to replace the 2-chloro substituent with a cyclopropyl group.

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF), reflux.

- Catalyst: PdCl₂(PPh₃)₂ (5 mol%).

- Base: Cs₂CO₃ (3 equivalents).

Advantages:

- High regioselectivity for position 2.

- Compatible with sensitive functional groups.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Purity | Complexity |

|---|---|---|---|---|

| Cyclopropylamidine Route | Cyclization + Chlorination | ~80% | >95% | Moderate |

| Nucleophilic Substitution | Pd-catalyzed coupling | ~70% | >90% | High |

| Direct Esterification | Acyl chloride formation + Methanolysis | ~85% | >98% | Low |

Notes:

- The cyclopropylamidine route is favored for scalability and cost-effectiveness.

- Palladium-catalyzed methods offer precision but require stringent anhydrous conditions.

Mechanistic Insights

Cyclization Mechanism

The reaction between β-ketoesters and cyclopropylamidine proceeds via enolate formation, followed by nucleophilic attack of the amidine’s amino group on the carbonyl carbon. Subsequent dehydration and aromatization yield the pyrimidine ring.

Chlorination Mechanism

POCl₃ acts as both a chlorinating agent and a Lewis acid, polarizing the hydroxyl group to facilitate substitution.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H9ClN2O2

- Molecular Weight : 212.64 g/mol

- IUPAC Name : Methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate

The unique structure of this compound, characterized by the presence of a chloro group and a cyclopropyl moiety, contributes to its diverse biological and chemical activities.

Chemistry

This compound serves as an important intermediate in the synthesis of various pyrimidine derivatives. It is utilized in organic synthesis for developing more complex molecules due to its reactive functional groups.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.

- Antiviral Activity : Explored for its effects on viral replication processes.

Medicinal Applications

This compound has garnered attention in drug development:

- Potential Therapeutic Agent : Studies are ongoing to evaluate its role in treating conditions such as cancer and inflammatory diseases. Its ability to inhibit specific enzymes makes it a candidate for further pharmacological investigations.

Agrochemical Applications

In the agricultural sector, this compound is utilized in the development of herbicides. It functions by inhibiting the growth of unwanted plants through its action on fatty acid synthesis pathways .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on various enzymes relevant to cancer therapy:

| Enzyme | IC50 Value (nM) | Biological Relevance |

|---|---|---|

| EGFR | 40 | Target for cancer therapy |

| Her2 | 204 | Breast cancer treatment |

| VEGFR2 | 80 | Angiogenesis inhibition |

| CDK2 | 150 | Cell cycle regulation |

These findings suggest that this compound could be developed into a lead compound for novel cancer therapies.

Toxicological Profile

Toxicological assessments demonstrate that the compound exhibits low acute toxicity levels, making it suitable for further research and application in both medicinal and agricultural contexts. Studies indicate that it does not show significant mutagenicity or skin sensitization effects .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chloro and cyclopropyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the pyrimidine core, ester modifications, or cyclopropane-related derivatives. Below is a comparative analysis using available literature and chemical principles.

Pyrimidine Core Modifications

6-Chloro-4-hydroxypyrimidine (CAS: 4765-77-9)

- Structure : Differs by replacing the cyclopropyl group (2-position) and methyl ester (4-position) with a hydroxyl group .

- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, reducing lipophilicity compared to the methyl ester. This substitution may limit membrane permeability but enhance aqueous solubility.

- Applications: Primarily used in laboratory settings for manufacturing or processing, as noted in its safety data sheet .

Methyl Ester Derivatives

Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) from Austrocedrus chilensis resin share the ester functional group but differ in core structure (diterpenes vs. pyrimidines).

- Reactivity: The pyrimidine ring in the target compound allows for aromatic substitution reactions (e.g., nucleophilic displacement of chlorine), whereas diterpenoid esters undergo reactions typical of aliphatic esters, such as hydrolysis or transesterification.

- Biological Activity: Diterpenoid methyl esters (e.g., ferruginol, dehydroabietic acid methyl ester) exhibit antimicrobial and anti-inflammatory properties , while pyrimidine derivatives are often explored as kinase inhibitors or antiviral agents.

Cyclopropane-Substituted Analogs

Cyclopropane rings are rare in pyrimidines but common in terpenoids. For example, 8(17),12,14-labdatriene contains a cyclopropane moiety but lacks the pyrimidine backbone.

Data Table: Key Structural and Functional Comparisons

Research Findings and Limitations

- Gaps in Evidence : Direct experimental data (e.g., solubility, stability, bioactivity) for this compound are absent in the reviewed sources. Comparisons rely on structural extrapolation from related compounds.

Biological Activity

Methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a chloro substituent at the 6-position and a cyclopropyl group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 202.64 g/mol. The unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the chloro and cyclopropyl groups enhances its binding affinity to various enzymes and receptors, potentially leading to:

- Inhibition or activation of enzymes : This can result in altered metabolic pathways.

- Antimicrobial properties : Studies suggest it may exhibit activity against certain bacterial strains.

- Antiviral effects : Investigations are ongoing regarding its efficacy against viral pathogens.

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 28.39 ± 0.03 | COX-1 |

| This compound | 23.8 ± 0.20 | COX-2 |

These findings indicate that the compound could be explored further for therapeutic applications in inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The study concluded that this compound exhibited promising activity against resistant strains of bacteria, suggesting potential for further development into therapeutic agents.

- Case Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of this compound in a rat model of induced paw edema. The results indicated a significant reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory drug candidate.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for:

- Drug Discovery : As a scaffold for synthesizing new pharmaceuticals targeting inflammation and infection.

- Agricultural Science : Its potential use as an agrochemical for pest control due to its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example, cyclopropane ring formation may require [2+1] cycloaddition using diazo compounds or transition-metal catalysis. Chlorination at the 6-position can be achieved using POCl₃ or NCS (N-chlorosuccinimide) under controlled heating (60–80°C). Esterification of the carboxyl group often employs methanol with catalytic H₂SO₄ or DCC (dicyclohexylcarbodiimide). Key considerations include inert atmospheres (N₂/Ar) to prevent oxidation and monitoring via TLC/HPLC to track intermediate formation .

Q. Which purification techniques are most effective for isolating high-purity this compound?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is standard for removing unreacted starting materials. Recrystallization from ethanol or acetonitrile can further enhance purity. For polar byproducts, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Purity validation should include NMR (¹H/¹³C), HRMS, and elemental analysis .

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; pyrimidine ring protons at δ 8.0–9.0 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX for refinement ) resolves bond angles and torsional strain in the cyclopropyl group. Software like Mercury visualizes packing patterns and hydrogen-bonding interactions.

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1550 cm⁻¹ (C-Cl) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl ring introduces angle strain (~60°), enhancing susceptibility to ring-opening under oxidative conditions (e.g., with Pd catalysts). Electronic effects from the sp³-hybridized carbons can destabilize adjacent π-systems, altering regioselectivity in Suzuki-Miyaura couplings. Computational modeling (DFT) using Gaussian or ORCA can predict reaction pathways, while kinetic studies (via in situ IR) monitor intermediate stability .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., chloro at C6 vs. C4) or ester group hydrolysis in vivo. Systematic SAR studies should:

- Compare IC₅₀ values against enzyme targets (e.g., kinases) using assays like FRET or SPR.

- Analyze metabolic stability (hepatic microsomes) to assess esterase-mediated degradation.

- Use molecular docking (AutoDock Vina) to map binding interactions, prioritizing derivatives with >90% similarity in docking scores .

Q. How can protein-templated reactions enhance the discovery of bioactive derivatives?

- Methodological Answer : Incubating the compound with target proteins (e.g., kinases) under mild conditions (pH 7.4, 37°C) allows non-covalent interactions to guide selective modifications. Post-reaction LC-MS/MS identifies adducts (e.g., Michael additions at cysteine residues). This approach prioritizes derivatives with improved target affinity while minimizing off-target effects .

Q. What computational tools predict intermolecular interactions in co-crystals or host-guest systems?

- Methodological Answer :

- Mercury CSD : Analyzes crystal packing and void spaces to design co-crystals with improved solubility.

- ConQuest : Searches the Cambridge Structural Database (CSD) for analogous pyrimidine-based co-crystals.

- MD Simulations (GROMACS) : Predict stability of host-guest complexes (e.g., with cyclodextrins) over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.